molecular formula C18H15BrClNO3 B4145226 4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No.: B4145226
M. Wt: 408.7 g/mol
InChI Key: IPXMKMDIVOLUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a bromobenzyl group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl bromide with 3-chlorophenylacetic acid in the presence of a base to form an intermediate ester. This intermediate is then cyclized with pyrrolidine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzyl 1-(3-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate
  • 4-bromobenzyl 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
  • 4-bromobenzyl 1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylate

Uniqueness

4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

(4-bromophenyl)methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO3/c19-14-6-4-12(5-7-14)11-24-18(23)13-8-17(22)21(10-13)16-3-1-2-15(20)9-16/h1-7,9,13H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXMKMDIVOLUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 4
4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
4-bromobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.